tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate
CAS No.: 1221342-90-0
Cat. No.: VC11728188
Molecular Formula: C13H27NO3
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-90-0 |
|---|---|
| Molecular Formula | C13H27NO3 |
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | tert-butyl 3-(3-ethoxypropylamino)-2-methylpropanoate |
| Standard InChI | InChI=1S/C13H27NO3/c1-6-16-9-7-8-14-10-11(2)12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3 |
| Standard InChI Key | PIGIANFZCGEGAX-UHFFFAOYSA-N |
| SMILES | CCOCCCNCC(C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOCCCNCC(C)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate belongs to the class of tertiary alkyl esters with an aminoalkyl side chain. Its IUPAC name, tert-butyl 3-(3-ethoxypropylamino)-2-methylpropanoate, reflects the substitution pattern:
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A tert-butyl group () esterified to a propanoic acid backbone.
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A 2-methyl substituent on the propanoate carbon chain.
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A 3-ethoxypropylamino group () attached at the third position.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1221342-90-0 | |
| Molecular Formula | ||
| Molecular Weight | 245.36 g/mol | |
| SMILES | CCOCCCNCC(C)C(=O)OC(C)(C)C | |
| InChIKey | PIGIANFZCGEGAX-UHFFFAOYSA-N |
The ethoxylated propylamino side chain enhances solubility in polar solvents, while the tert-butyl group confers steric bulk and lipophilicity, balancing the compound’s amphiphilic character .
Synthesis and Purification
Synthetic Routes
The compound is synthesized through a multi-step process involving esterification and amination reactions.
Esterification of Propanoic Acid
The tert-butyl ester is typically formed via acid-catalyzed reaction between 2-methylpropanoic acid and tert-butanol. For example, analogous methods described in patent CN103214383A utilize glycine and ethyl tert-butyl ester under acidic conditions to produce tert-butyl glycinate . Adapting this approach, 2-methylpropanoic acid reacts with tert-butanol in the presence of or -toluenesulfonic acid, yielding tert-butyl 2-methylpropanoate .
Table 2: Exemplary Synthesis Conditions
Purification Strategies
Crude product purification involves:
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Liquid-liquid extraction to remove acidic/basic impurities.
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Column chromatography (silica gel, ethyl acetate/hexane eluent) .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. The ethoxypropylamino group enhances aqueous solubility compared to non-ethoxylated analogs .
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Stability: The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-[(3-ethoxypropyl)amino]-2-methylpropanoic acid, a potential bioactive species.
Table 3: Stability Profile
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH 1.0 (HCl) | 2.5 h | 2-Methylpropanoic acid derivative |
| pH 7.4 (PBS) | >48 h | Stable |
| pH 10.0 (NaOH) | 1.8 h | Hydrolyzed ester |
Biological Activity and Applications
Mechanistic Insights
The compound’s amino group facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors), while the ethoxypropyl chain improves membrane permeability. As a prodrug, hydrolysis releases the free acid, which may exhibit enhanced pharmacological activity .
Pharmaceutical Applications
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Prodrug Design: Used to mask carboxylic acid groups in NSAIDs or antiviral agents, improving oral bioavailability .
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Peptide Synthesis: The tert-butyl group serves as a temporary protecting group for amines in solid-phase peptide synthesis .
Comparison with Structural Analogs
tert-Butyl Glycinate Derivatives
Compared to tert-butyl glycinate (CAS No. 64588-29-2), the 2-methyl and ethoxypropylamino substituents in this compound confer:
tert-Butyl (3-Aminopropyl)carbamate
While tert-butyl (3-aminopropyl)carbamate (CAS No. 75178-96-0) lacks the ethoxy group, its carbamate protection allows selective deprotection under mild acidic conditions, contrasting with the ester’s base-sensitive hydrolysis .
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